molecular formula C10H15N3O B13994172 1-(4-Aminophenyl)-3-ethyl-1-methylurea CAS No. 1094458-59-9

1-(4-Aminophenyl)-3-ethyl-1-methylurea

Cat. No.: B13994172
CAS No.: 1094458-59-9
M. Wt: 193.25 g/mol
InChI Key: USZHZJJXICOJAT-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-ethyl-1-methylurea is an organic compound with a molecular formula of C10H15N3O This compound is characterized by the presence of an aminophenyl group attached to a urea moiety, which is further substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-ethyl-1-methylurea typically involves the reaction of 4-aminophenyl isocyanate with ethylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Aminophenyl isocyanate} + \text{Ethylamine} + \text{Methylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-ethyl-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups

    Reduction: Amine derivatives with reduced functional groups

    Substitution: Substituted aminophenyl derivatives

Scientific Research Applications

1-(4-Aminophenyl)-3-ethyl-1-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-ethyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

1-(4-Aminophenyl)-3-ethyl-1-methylurea can be compared with other similar compounds, such as:

    1-(4-Aminophenyl)-3-methylurea: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    1-(4-Aminophenyl)-3-ethylurea: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.

    1-(4-Aminophenyl)-3-ethyl-1-propylurea: Contains a propyl group instead of a methyl group, which may alter its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity compared to other similar compounds.

Properties

CAS No.

1094458-59-9

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(4-aminophenyl)-3-ethyl-1-methylurea

InChI

InChI=1S/C10H15N3O/c1-3-12-10(14)13(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3,(H,12,14)

InChI Key

USZHZJJXICOJAT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C)C1=CC=C(C=C1)N

Origin of Product

United States

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